molecular formula C6H13NO2S B13272656 5-Methyl-1,4-thiazepane-1,1-dione

5-Methyl-1,4-thiazepane-1,1-dione

Cat. No.: B13272656
M. Wt: 163.24 g/mol
InChI Key: UQBXDLRTMVKIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1,4-thiazepane-1,1-dione is a heterocyclic compound that belongs to the thiazepane family This compound is characterized by a seven-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,4-thiazepane-1,1-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with methyl acrylate under basic conditions, followed by cyclization to form the thiazepane ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained around 80-100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,4-thiazepane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-1,4-thiazepane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1,4-thiazepane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The sulfur and nitrogen atoms in the thiazepane ring play a crucial role in its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1,4-thiazepane-1,1-dione is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties compared to other thiazole and thiazine derivatives. Its larger ring size allows for more flexibility and diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

5-methyl-1,4-thiazepane 1,1-dioxide

InChI

InChI=1S/C6H13NO2S/c1-6-2-4-10(8,9)5-3-7-6/h6-7H,2-5H2,1H3

InChI Key

UQBXDLRTMVKIQE-UHFFFAOYSA-N

Canonical SMILES

CC1CCS(=O)(=O)CCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.